molecular formula C27H36N2O5 B1247364 Klugine

Klugine

Cat. No. B1247364
M. Wt: 468.6 g/mol
InChI Key: IIFHKWNCTVOSKL-OKGGWNPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Klugine is an isoquinoline alkaloid that is emetan substituted by methoxy groups at positions 7' and 11 and hydroxy groups at positions 1', 6' and 10'. Isolated from Psychotria klugii, it exhibits antileishmanial and antiplasmodial activities. It has a role as a metabolite, an antileishmanial agent and an antiplasmodial drug. It is an isoquinoline alkaloid, a pyridoisoquinoline, an isoquinolinol and a tertiary alcohol. It derives from a hydride of an emetan.

Scientific Research Applications

Inhibition of Hypoxia-Inducible Factor-1 Activation

Klugine has been identified as an inhibitor of hypoxia-inducible factor-1 (HIF-1) activation in breast tumor cells. This inhibition is significant because HIF-1 plays a critical role in the cellular response to low oxygen conditions and is associated with tumor progression and resistance to therapy. A study found that klugine, along with other alkaloids, inhibited both hypoxia- and iron chelator-induced HIF-1 activation by blocking HIF-1alpha protein accumulation (Yu-Dong Zhou et al., 2005).

Antiparasitic and Antimalarial Activity

Klugine, derived from Psychotria klugii, has demonstrated antiparasitic properties. It, along with other related alkaloids, showed potent in vitro antileishmanial activity against Leishmania donavani and also exhibited strong antimalarial activity against Plasmodium falciparum. These findings suggest potential applications of klugine in developing antiparasitic and antimalarial therapies (I. Muhammad et al., 2003).

properties

Product Name

Klugine

Molecular Formula

C27H36N2O5

Molecular Weight

468.6 g/mol

IUPAC Name

(1S)-1-[[(2R,3R,11bS)-3-ethyl-9-hydroxy-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydro-2H-isoquinoline-1,6-diol

InChI

InChI=1S/C27H36N2O5/c1-4-16-15-29-8-6-17-10-23(30)25(33-2)12-20(17)22(29)9-19(16)14-27(32)21-13-26(34-3)24(31)11-18(21)5-7-28-27/h10-13,16,19,22,28,30-32H,4-9,14-15H2,1-3H3/t16-,19+,22-,27-/m0/s1

InChI Key

IIFHKWNCTVOSKL-OKGGWNPJSA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@]4(C5=CC(=C(C=C5CCN4)O)OC)O)OC)O

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4(C5=CC(=C(C=C5CCN4)O)OC)O)OC)O

synonyms

klugine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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